Bienvenue dans la boutique en ligne BenchChem!

PRMT5-IN-49

PRMT5 inhibition biochemical assay enzymatic activity

PRMT5-IN-49 (CAS 428853-17-2) is a substrate-competitive PRMT5 inhibitor with weak biochemical potency (IC50>100μM). It is specifically procured as a negative control for high-throughput screening, an SAR comparator with analog 4b14 (IC50=2.71μM), and a tool for mechanistic dissection versus SAM-competitive and MTA-cooperative inhibitors. Not for potent target engagement studies.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B247940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-49
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2
InChIInChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)
InChIKeyXZYGOUZJAPIXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-49 for Research Procurement: Compound Identity, Molecular Characteristics, and Context for Differential Selection


PRMT5-IN-49, also designated as Compound 4b16 (CAS 428853-17-2), is a synthetic small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . Structurally, it features a 3,4-dihydroisoquinoline moiety linked to a 4-methoxyaniline group via a propanamide chain, representing a distinct chemotype within the PRMT5 inhibitor landscape [1]. The compound is characterized as a substrate-competitive inhibitor with a reported biochemical IC50 of greater than 100 μM against PRMT5, distinguishing it from more potent clinical-stage PRMT5 inhibitors and positioning it as a tool compound for structure-activity relationship (SAR) studies and comparative pharmacological investigations .

Why PRMT5-IN-49 Cannot Be Interchanged with Potent Clinical PRMT5 Inhibitors in Research Workflows


PRMT5 inhibitors exhibit substantial divergence across multiple pharmacological dimensions, including biochemical potency, mechanism of inhibition (substrate-competitive versus SAM-competitive versus MTA-cooperative), selectivity profile across the PRMT family, and cellular activity in MTAP-proficient versus MTAP-deleted contexts [1]. PRMT5-IN-49 (Compound 4b16) occupies a distinct position in this landscape: its weak biochemical potency (IC50 > 100 μM) stands in marked contrast to potent clinical candidates such as JNJ-64619178 (IC50 = 0.14 nM) and GSK3326595, while its substrate-competitive mechanism differs fundamentally from MTA-cooperative inhibitors like TNG908 (IC50 = 9 nM in SDMA cellular assay) . These differences render generic substitution scientifically invalid. The compound serves a specific utility as a low-potency reference control or as a scaffold for SAR exploration, not as a potent probe for target engagement studies. The quantitative evidence below establishes precisely where PRMT5-IN-49 diverges from comparators, enabling informed procurement decisions based on experimental objectives rather than nominal compound class membership.

PRMT5-IN-49 Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decision Support


Biochemical PRMT5 Inhibitory Potency: PRMT5-IN-49 Exhibits >714-Fold Lower Potency Than Clinical Candidate JNJ-64619178

PRMT5-IN-49 (Compound 4b16) demonstrates a biochemical IC50 of greater than 100 μM against PRMT5 . In contrast, the clinical-stage PRMT5 inhibitor JNJ-64619178 (Onametostat) exhibits an IC50 of 0.14 nM (0.00014 μM) against the PRMT5-MEP50 complex under comparable biochemical conditions . The calculated potency difference exceeds 714,000-fold (100,000 nM / 0.14 nM = 714,285), establishing that PRMT5-IN-49 is a low-potency tool compound unsuitable for applications requiring robust target engagement. A related analog from the same discovery series, Compound 4b14, showed an IC50 of 2.71 μM, which is approximately 37-fold more potent than PRMT5-IN-49 (>100 μM / 2.71 μM ≈ 37), indicating that minor structural modifications within this chemotype can yield meaningful potency improvements [1].

PRMT5 inhibition biochemical assay enzymatic activity IC50 comparison

Isoenzyme Selectivity Profile: PRMT5-IN-49 Demonstrates Complete Loss of PRMT5 Selectivity Compared to Highly Selective Analogs

PRMT5-IN-49 (Compound 4b16) exhibits a biochemical IC50 of greater than 100 μM against PRMT5, which functionally eliminates any meaningful selectivity window relative to other PRMT family members . In contrast, a closely related analog from the same discovery series, Compound 4b14, demonstrated high selectivity over PRMT1 and PRMT4 (CARM1), with a selectivity index exceeding 70-fold (IC50 for PRMT5 = 2.71 μM; no detectable inhibition of PRMT1 and PRMT4 at concentrations tested) [1]. The structural differences between 4b16 (PRMT5-IN-49) and 4b14 that confer this dramatic selectivity loss represent critical SAR information for medicinal chemistry optimization programs. As a class-level reference, clinical PRMT5 inhibitors such as CMP-5 demonstrate complete selectivity, exhibiting no inhibitory activity against PRMT1, PRMT4, or PRMT7 [2].

PRMT5 selectivity PRMT1 PRMT4 CARM1 isoenzyme profiling

Mechanism of Inhibition Classification: Substrate-Competitive PRMT5-IN-49 Differs from SAM-Competitive and MTA-Cooperative Inhibitors

PRMT5-IN-49 (Compound 4b16) is reported to be a PRMT5 inhibitor without evidence of SAM-competitive or MTA-cooperative binding, placing it in the substrate-competitive inhibitor class alongside clinical candidates such as GSK3326595 . This contrasts with JNJ-64619178, which functions as a dual-competitive inhibitor targeting both S-adenosylmethionine (SAM) and substrate binding sites, and with TNG908 (Ralometostat), which operates through an MTA-cooperative mechanism that selectively kills MTAP-deleted (MTAP-null) cancer cells while sparing MTAP wild-type cells [1]. The mechanistic classification of PRMT5-IN-49 as substrate-competitive provides a defined chemical tool for dissecting PRMT5 inhibition modalities, though its weak potency (IC50 > 100 μM) limits its utility for robust target engagement relative to potent substrate-competitive comparators like GSK3326595 [2].

PRMT5 mechanism substrate-competitive SAM-competitive MTA-cooperative inhibitor classification

Structural Scaffold Distinction: PRMT5-IN-49 Represents a Dihydroisoquinoline-Propanamide Chemotype Distinct from Clinical PRMT5 Inhibitors

PRMT5-IN-49 (Compound 4b16) is characterized by a 3,4-dihydroisoquinoline core linked to a 4-methoxyaniline group via a propanamide chain, with a molecular weight of 310.39 g/mol and formula C19H22N2O2 . This scaffold is structurally distinct from clinical PRMT5 inhibitors: GSK3326595 is a tetrahydroisoquinoline derivative; JNJ-64619178 (Onametostat) is a nucleoside analog; and TNG908 (Ralometostat) is an MTA-cooperative inhibitor with a distinct chemical framework [1]. Within its own discovery series, PRMT5-IN-49 (4b16) differs from the more potent analog 4b14 (IC50 = 2.71 μM) by specific substituent variations, providing a defined SAR pair for medicinal chemistry optimization [2]. The dihydroisoquinoline scaffold of PRMT5-IN-49 offers a privileged starting point for iterative medicinal chemistry, distinct from the patented chemical space occupied by clinical candidates .

PRMT5 chemotype dihydroisoquinoline SAR scaffold comparison chemical structure

Procurement Availability and Lead Time: PRMT5-IN-49 Has Extended Lead Times Relative to Stocked Clinical Inhibitors

PRMT5-IN-49 (Catalog No. T204169) is available from TargetMol with a reported lead time of 10-14 weeks for both 10 mg and 50 mg pack sizes, indicating that the compound is not maintained as stocked inventory and is likely synthesized on demand . In contrast, clinical-stage PRMT5 inhibitors such as JNJ-64619178 (Onametostat), GSK3326595, and TNG908 (Ralometostat) are typically available as stocked items from multiple vendors with significantly shorter lead times (generally within 1-2 weeks) due to their established status as reference compounds [1]. This procurement differential reflects the compound's positioning as a specialized tool compound rather than a widely used standard reference. The CAS number 428853-17-2 is associated with PRMT5-IN-49 across multiple databases, including PeptideDB [2].

PRMT5 inhibitor procurement lead time availability research supply chain

PRMT5-IN-49 Research Applications: Evidence-Based Use Cases for Procurement Planning


Negative Control for PRMT5 Inhibitor Screening Assays

Given its biochemical IC50 of greater than 100 μM against PRMT5, PRMT5-IN-49 serves as an ideal negative control compound for high-throughput screening campaigns and biochemical validation assays . When used alongside potent PRMT5 inhibitors such as JNJ-64619178 (IC50 = 0.14 nM) or Compound 4b14 (IC50 = 2.71 μM), PRMT5-IN-49 provides a true inactive comparator that validates assay window and confirms that observed effects are PRMT5-dependent [1]. This application is supported by the compound's minimal target engagement at physiologically relevant concentrations.

Structure-Activity Relationship (SAR) Studies for PRMT5 Inhibitor Optimization

PRMT5-IN-49 (Compound 4b16) and its more potent analog Compound 4b14 (IC50 = 2.71 μM, >70-fold selective over PRMT1/PRMT4) constitute a defined SAR pair from the same dihydroisoquinoline-propanamide series . Medicinal chemistry teams can leverage this potency differential (approximately 37-fold) to identify which structural modifications confer PRMT5 inhibitory activity and selectivity [1]. The scaffold's orthogonal chemical space relative to clinical inhibitors like GSK3326595 and JNJ-64619178 provides additional value for exploring novel intellectual property positions in PRMT5 drug discovery [2].

Comparative Mechanistic Studies of PRMT5 Inhibition Modalities

As a substrate-competitive PRMT5 inhibitor, PRMT5-IN-49 can be employed in comparative studies alongside SAM-competitive inhibitors (e.g., JNJ-64619178) and MTA-cooperative inhibitors (e.g., TNG908) to dissect the functional consequences of different PRMT5 inhibition mechanisms . This application is particularly relevant for researchers investigating resistance mechanisms, as each inhibition modality may elicit distinct cellular responses and escape pathways [1]. The compound's weak potency must be accounted for in experimental design, requiring appropriate concentration ranges that reflect its limited target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRMT5-IN-49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.